Product packaging for Aluminum chloride oxide(Cat. No.:CAS No. 13596-11-7)

Aluminum chloride oxide

Cat. No.: B078503
CAS No.: 13596-11-7
M. Wt: 78.43 g/mol
InChI Key: GCSPEDBBNOCYOD-UHFFFAOYSA-M
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Description

Aluminum chloride oxide, often referred to as aluminum oxychloride or basic aluminum chloride, is an inorganic compound of significant interest in materials science and industrial chemistry research. It primarily functions as a highly effective Lewis acid catalyst and a crucial precursor for the synthesis of advanced alumina-based materials. Its mechanism of action in catalytic applications, such as Friedel-Crafts alkylation and acylation, involves the polarization of carbonyl groups and facilitation of electrophilic attack, thereby accelerating organic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlClO B078503 Aluminum chloride oxide CAS No. 13596-11-7

Properties

CAS No.

13596-11-7

Molecular Formula

AlClO

Molecular Weight

78.43 g/mol

IUPAC Name

aluminum;oxygen(2-);chloride

InChI

InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1

InChI Key

GCSPEDBBNOCYOD-UHFFFAOYSA-M

SMILES

O=[Al].Cl

Canonical SMILES

[O-2].[Al+3].[Cl-]

Other CAS No.

13596-11-7

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of Aluminum Chloride Oxide Formation

Hydrolytic Polymerization Routes for Polymeric Aluminum Chlorides

The formation of polymeric aluminum chlorides, often referred to as polyaluminum chloride (PAC), through hydrolytic polymerization is a cornerstone of its synthesis. This process involves the controlled hydrolysis of aluminum chloride solutions, leading to the formation of complex polymeric species. The general chemical formula for these compounds is often represented as [Al₂(OH)ₙCl₆₋ₙ]ₘ, where 'n' ranges from 1 to 5 and 'm' is less than or equal to 10. jkps.or.kr

Acid-Base Reactions and Hydrolysis Kinetics

The fundamental chemistry of aluminum chloride in aqueous solution is governed by acid-base reactions and hydrolysis. When aluminum chloride (AlCl₃) dissolves in water, the aluminum ion exists as the hexaaquaaluminum complex, [Al(H₂O)₆]³⁺. rsc.org This complex acts as a weak acid, undergoing a series of hydrolysis reactions where water molecules act as a base, leading to the formation of various hydrolyzed aluminum species.

The initial hydrolysis step can be represented as: [Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺ rsc.org

This reaction is followed by further deprotonation and polymerization, where hydroxyl groups bridge multiple aluminum centers. The kinetics of these reactions are influenced by factors such as pH, temperature, and the concentration of aluminum. The formation of these polymeric species is a complex process that can lead to a variety of structures, from simple dimers to larger, more complex polycations.

Influence of Precursor Materials on Polymerization Degree

The choice of precursor materials significantly impacts the degree of polymerization and the final properties of the aluminum chloride oxide product. While aluminum chloride is a common starting material, various other aluminum sources are utilized in industrial synthesis. These include metallic aluminum (such as aluminum dust, ash, and slag), aluminum hydroxide (B78521), and aluminum oxide-containing minerals like gibbsite and kaolin.

The reactivity of the precursor material influences the rate and extent of the hydrolysis and polymerization reactions. For instance, the synthesis of polyaluminum chloride from aluminum cable waste involves an initial hydrolysis step with hydrochloric acid to form AlCl₃, followed by a polymerization process initiated by a base like sodium carbonate. mdpi.com The concentration of the AlCl₃ monomer and the initiator directly affects the polymerization reaction rate and the quantity of the resulting polymer. mdpi.com

Control of Basicity and Polydispersity in Aqueous Systems

The basicity of the polyaluminum chloride solution is a critical parameter that dictates the performance of the final product. Basicity is typically defined as the molar ratio of hydroxyl to aluminum ions (OH/Al). Controlling the basicity allows for the manipulation of the distribution of different polymeric aluminum species.

The addition of a basification agent, such as calcium oxide (CaO), is a common method to control the basicity during synthesis. acs.orgsemanticscholar.org The rate and method of base addition are crucial; a slow, controlled addition generally favors the formation of more desirable, highly charged polymeric species. researchgate.net The relationship between basicity, total aluminum concentration, and the distribution of aluminum species (monomeric, polymeric, and colloidal) has been a subject of extensive research. For any given concentration of PAC, there exists an optimal basicity at which the content of the most effective polymeric species (often denoted as Alb) is maximized. semanticscholar.org

The polydispersity of the polymeric species is another important characteristic. A narrow distribution of polymer sizes is often desirable for specific applications. The control of polydispersity is inherently linked to the control of hydrolysis and polymerization conditions, including the rate of base addition, mixing intensity, and aging time. ijaem.net

ParameterInfluence on PolymerizationResearch Findings
Basicity (OH/Al ratio) Determines the distribution of polymeric species.An optimal basicity exists for maximizing the content of effective polymeric species (Alb). semanticscholar.org
Precursor Material Affects the reactivity and purity of the final product.Waste aluminum materials can be used as precursors, with the initial hydrolysis step being crucial for monomer formation. mdpi.com
Base Addition Rate Influences the homogeneity of the reaction and the resulting polymer distribution.Slow and controlled base addition is generally preferred to promote the formation of desired polymeric species. researchgate.net

Advanced Synthesis Techniques for Aluminum Oxychloride-Derived Materials

Beyond traditional aqueous polymerization, advanced synthesis techniques have been developed to produce aluminum oxychloride-derived materials with tailored properties and for specialized applications.

Mechanochemical Approaches for Composite Formation

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often room-temperature route for the synthesis of aluminum-based composites. High-energy ball milling is a common mechanochemical technique.

In one study, a composite catalyst of polymeric aluminum chloride and silica (B1680970) gel (PAC–silica gel) was synthesized in situ through mechanical grinding. nih.gov This process led to the formation of new Al-O-Si active centers, which exhibited enhanced catalytic activity. The mechanical force not only facilitated the self-assembly of the composite but also acted as a driving force for the catalytic reaction. nih.gov

Mechanochemical methods have also been employed to synthesize aluminum matrix composites. For instance, Al-based composites reinforced with intermetallic particles have been produced by ball milling powder mixtures. mdpi.com While not a direct synthesis of this compound, this demonstrates the capability of mechanochemistry to create complex aluminum-containing materials from various precursors. Another study reported the synthesis of alane (AlH₃) from the mechanochemical reaction of sodium hydride and aluminum chloride. researchgate.net

Atomic Layer Deposition (ALD) of Aluminum Oxide from Chloride Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. Aluminum oxide (Al₂O₃) films are commonly deposited using ALD for applications in microelectronics and protective coatings. Aluminum chloride (AlCl₃) can be used as the aluminum precursor in ALD processes.

In a typical ALD cycle for Al₂O₃ using AlCl₃, the substrate is first exposed to AlCl₃, which chemisorbs onto the surface. After purging the excess precursor, a second precursor, typically water (H₂O), is introduced. The H₂O reacts with the surface-bound AlCl₃ species, leading to the formation of Al₂O₃ and releasing HCl as a byproduct. This process is repeated in a cyclical manner to build up the film layer by layer.

The growth rate and properties of the Al₂O₃ films are highly dependent on the deposition temperature. Studies have shown that the growth rate of Al₂O₃ films from AlCl₃ and H₂O decreases with increasing reactor temperature. jkps.or.kr Quantum chemical studies have provided insights into the reaction mechanisms, indicating that the ligand-exchange barrier is higher for AlCl₃ compared to other precursors like trimethylaluminum (B3029685) (TMA), which affects the reaction kinetics and requires higher deposition temperatures. acs.orgresearchgate.net

Alternative ALD processes have also been developed, such as using AlCl₃ and aluminum isopropoxide (Al(OⁱPr)₃) as precursors. In this case, the aluminum alkoxide serves as both the metal and oxygen source, eliminating the need for a separate oxygen source like water. rsc.orgrsc.org

ALD PrecursorsGrowth Rate (Å/cycle)Deposition Temperature (°C)Key Findings
AlCl₃ and H₂O0.45 - 0.66300 - 500Growth rate decreases with increasing temperature. jkps.or.kr
AlCl₃ and Al(OⁱPr)₃0.8~300Aluminum alkoxide acts as both metal and oxygen source. rsc.orgrsc.org
Dimethylaluminum chloride (DMACl) and O₃Not specified250 (optimal)Ozone as an alternative oxidant to water. jyu.fi

Green Synthesis Strategies for Nanoscale Aluminum Oxide Species

Green synthesis has emerged as an eco-friendly and cost-effective approach for producing nanoscale aluminum oxide species. This methodology utilizes natural resources, particularly plant extracts, as reducing and stabilizing agents, offering a sustainable alternative to conventional chemical and physical methods. The fundamental principle of this approach lies in the ability of phytochemicals present in plant extracts to mediate the conversion of aluminum precursors, such as aluminum chloride, into nanoparticles.

The process typically involves the mixture of an aqueous solution of an aluminum salt with a plant extract. Various parts of plants, including leaves, flowers, and seeds, have been successfully employed for this purpose. These plant materials are rich in bioactive compounds like polyphenols, flavonoids, alkaloids, and proteins, which play a crucial role in the bioreduction of aluminum ions and the subsequent stabilization of the formed nanoparticles. This biological route minimizes the need for harsh chemicals, high temperatures, and complex instrumentation.

The general mechanism involves the chelation of aluminum ions by the functional groups of the phytochemicals, followed by a reduction process that leads to the formation of aluminum oxide nanoparticles. The same phytochemicals then act as capping agents, adsorbing to the surface of the nanoparticles and preventing their agglomeration, thus ensuring their stability.

A variety of plant extracts have been investigated for the green synthesis of aluminum oxide nanoparticles, each yielding particles with distinct characteristics. For instance, extracts from Mentha pulegium (pennyroyal), Azadirachta indica (neem), and Ixora macrothyrsa have been utilized to synthesize aluminum oxide nanoparticles from aluminum chloride precursors. iscientific.orgconfer.czjetir.org Similarly, marine algae, such as Sargassum ilicifolium, have also been shown to be effective in this green synthesis approach. mdpi.com The resulting nanoparticles are often characterized by their spherical or clustered morphology and sizes ranging from a few nanometers to several hundred nanometers. confer.czjetir.org

The following table summarizes various green synthesis strategies for producing nanoscale aluminum oxide species using different plant extracts.

Plant SourcePrecursorKey Phytochemicals (presumed)Resulting Nanoparticle CharacteristicsReference
Mentha pulegiumAluminum chloride hexahydratePolyphenols, FlavonoidsAverage crystallite size of 35 nm iscientific.org
Azadirachta indica (Neem)Aluminum chloridePhenolic compounds (nimbin, azadirachin)Size range of 60 to 1,500 nm, with a maximum around 200–400 nm confer.cz
Ixora macrothysraAluminum chlorideNot specifiedAverage particle size of about 25 nm, cluster-like structure jetir.org
Clerodendrum phlomidisNot specifiedPhytochemical compoundsAggregated or spherically cluster-like structure nih.gov
Sargassum ilicifolium (Brown marine alga)Not specifiedPhytochemicalsSpherical, size range of 21 to 42 nm mdpi.com

Gas-Phase Formation Mechanisms of Aluminum Oxychloride Intermediates

The formation of aluminum oxychloride (AlOCl) intermediates in the gas phase is a critical aspect of various high-temperature industrial processes, including the chemical vapor deposition (CVD) of alumina (B75360) and combustion synthesis. These intermediates are typically transient species that form during the reaction of aluminum-containing compounds with oxygen or water vapor at elevated temperatures.

One of the primary pathways for the formation of aluminum oxychloride intermediates is the gas-phase hydrolysis of aluminum chloride (AlCl₃). In this process, AlCl₃ vapor reacts with water vapor (H₂O) at temperatures ranging from 150°C to over 700°C. researchgate.net This reaction leads to the formation of a complex alumina precursor, which can be represented by the general formula AlOₓClᵧ(OH)z. researchgate.net The formation of this precursor inherently involves the creation of Al-O bonds and the partial retention of chlorine, signifying the presence of aluminum oxychloride-like structures as intermediates.

The kinetics of this gas-phase hydrolysis have been studied, and it is understood that the reaction proceeds through several elementary steps. The initial step is likely the formation of an adduct between AlCl₃ and H₂O, followed by the elimination of hydrogen chloride (HCl) to form a hydroxylated aluminum chloride species. Subsequent reactions can lead to the formation of Al-O-Al bridges and the further elimination of HCl, ultimately resulting in the formation of aluminum oxide.

Another significant mechanism for the formation of aluminum oxychloride intermediates is the high-temperature reaction of aluminum chloride with an oxygen source, such as O₂ or CO₂. In the context of alumina CVD from AlCl₃/CO₂/H₂ mixtures, the decomposition of AlCl₃ occurs via a free-radical chain mechanism. buffalo.edu In the presence of hydrogen, H atoms and AlCl₂ radicals act as the primary chain carriers. buffalo.edu The interaction of these species with an oxygen source can lead to the formation of Al-O bonds, and consequently, aluminum oxychloride intermediates, before the final formation of aluminum oxide.

While direct experimental observation of gas-phase AlOCl is challenging due to its transient nature, its existence is inferred from the composition of the final products and kinetic modeling of the reaction pathways. For instance, in the pyrolysis of hydrated aluminum oxychloride, the evolution of both water and HCl is observed, indicating competing dehydration and dehydrochlorination reactions that point to the stability and transformation of the AlOCl structure at high temperatures. dtic.mil

Structural Elucidation and Advanced Spectroscopic/diffractional Characterization

Spectroscopic Probes for Aluminum Speciation and Coordination Environments

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al-NMR) for Solution and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ²⁷Al nucleus, is a powerful tool for identifying and quantifying the various aluminum species present in aluminum chloride oxide solutions. The chemical shift in a ²⁷Al-NMR spectrum is highly sensitive to the coordination environment of the aluminum atom.

In aqueous solutions of polyaluminum chloride, several distinct aluminum species can be identified. Monomeric aluminum, typically the hydrated Al³⁺ ion, [Al(H₂O)₆]³⁺, exhibits a sharp resonance peak at approximately 0 ppm. As hydrolysis and polymerization occur, different polymeric species are formed, each with a characteristic chemical shift.

A key species often identified is the Keggin-type polyoxoaluminum cation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. This species is characterized by a distinct resonance peak around 62.5-63.0 ppm, which corresponds to the central tetrahedrally coordinated aluminum atom. The other aluminum atoms in the Al₁₃ structure are octahedrally coordinated. The presence and concentration of the Al₁₃ species are often correlated with the high coagulation efficiency of PAC.

Solid-state ²⁷Al Magic Angle Spinning (MAS) NMR provides further structural information on the aluminum coordination in the solid form of this compound. Different coordination numbers (e.g., four-, five-, and six-coordinate aluminum) produce distinct chemical shift ranges, allowing for the characterization of the solid material's structure. For instance, four-coordinate aluminum (AlO₄) typically resonates around 50-80 ppm, while six-coordinate aluminum (AlO₆) is found in the 0-20 ppm region.

Table 1: Representative ²⁷Al-NMR Chemical Shifts for Various Aluminum Species

Aluminum SpeciesChemical Shift (ppm)Coordination Environment
[Al(H₂O)₆]³⁺~0Octahedral
Al₁₃ (central Al)~62.8Tetrahedral
Dimeric Species~7-10Octahedral
Solid AlO₄50-80Tetrahedral
Solid AlO₆0-20Octahedral

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a valuable tool for the molecular fingerprinting of this compound and for analyzing the bonding within the compound. These techniques probe the vibrational modes of molecules, providing information on the types of chemical bonds present.

FTIR spectra of this compound and related aluminum hydroxy chlorides exhibit characteristic absorption bands. The broad bands observed in the region of 3400-3700 cm⁻¹ are attributed to the O-H stretching vibrations of hydroxyl groups and coordinated water molecules. The bending mode of water molecules typically appears around 1640 cm⁻¹.

The lower frequency region of the FTIR spectrum provides insights into the Al-O and Al-Cl bonds. Vibrations associated with Al-O bonds are generally observed in the 400-1000 cm⁻¹ range. For example, bands around 732 cm⁻¹, 553 cm⁻¹, and 464 cm⁻¹ can be ascribed to Al-O torsional and bending modes. researchgate.net A weak band that may appear around 904 cm⁻¹ is characteristic of surface Al-OH deformation. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In aqueous solutions of aluminum chloride, Raman spectra can identify bands corresponding to ν(Al-O) and ν(Al-Cl) modes. For instance, weak signals between 360 and 510 cm⁻¹ and more intense bands from 271 to 349 cm⁻¹ have been observed. researchgate.net The formation of complexes like [AlCl₄]⁻ can be identified by its characteristic Raman signal, for example, at 492 cm⁻¹. researchgate.net

Table 2: Key Vibrational Bands in this compound Species

Wavenumber (cm⁻¹)Vibrational Mode
3400-3700O-H stretching (hydroxyls, water)
1640H-O-H bending (water)
400-1000Al-O stretching and bending
270-510Al-Cl stretching

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS is used to analyze the aluminum (Al 2p) and oxygen (O 1s) core level spectra.

The Al 2p spectrum can distinguish between aluminum in different chemical environments. For instance, the binding energy of Al 2p for aluminum in an oxide or hydroxide (B78521) environment is typically higher than that of metallic aluminum. In flocs formed by polyaluminum chloride coagulation, the Al 2p peak can be observed at a binding energy that indicates the presence of Al-O and Al-OH bonds. geoscienceworld.org For example, a peak at approximately 76.1 eV can correspond to the aluminum oxide layer (Al₂O₃). nih.gov

The O 1s spectrum provides detailed information about the oxygen-containing species on the surface. The O 1s peak is often broad and can be deconvoluted into multiple components representing different oxygen chemical states. A major component around 530.2 eV can be assigned to lattice oxygen in Al-O bonds. Another component at a higher binding energy, around 532.0 eV, is often attributed to surface Al-OH groups. The presence and relative intensity of these peaks can give insights into the degree of hydroxylation and the nature of the oxide layer.

Table 3: Typical Binding Energies in XPS Analysis of this compound

Core LevelBinding Energy (eV)Assignment
Al 2p~76.1Al in Al₂O₃
O 1s~530.2Lattice Oxygen (Al-O)
O 1s~532.0Hydroxyl Oxygen (Al-OH)

X-ray Absorption Spectroscopy (XAS) and XANES for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and electronic properties of a specific element within a material. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination geometry and oxidation state of the absorbing atom.

For this compound, Al K-edge XANES is used to determine the coordination environment of the aluminum atoms. The energy of the absorption edge and the features in the XANES spectrum are distinct for aluminum in different coordination geometries. Tetrahedrally coordinated aluminum (e.g., AlO₄) exhibits a main absorption peak at a lower energy (around 1566 eV) compared to octahedrally coordinated aluminum (e.g., AlO₆), which shows its main peak at a higher energy (around 1568 eV). researchgate.net

This distinction allows for the quantification of the relative amounts of tetrahedral and octahedral aluminum in both crystalline and amorphous forms of this compound. researchgate.net The pre-edge features in the XANES spectra can also provide information about the local symmetry and distortions in the aluminum coordination polyhedra. The oxidation state of aluminum in these compounds is consistently Al(III), and XANES can confirm this by the position of the absorption edge.

Table 4: Al K-edge XANES Features for Different Aluminum Coordinations

CoordinationMain Peak Energy (eV)
Tetrahedral (AlO₄)~1566
Octahedral (AlO₆)~1568

UV-Visible Spectroscopy for Electronic Transitions and Plasmon Resonance

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ywputai.com For this compound and related alumina (B75360) materials, UV-Vis spectroscopy can provide information about the electronic structure and the presence of certain chromophoric species.

Alumina (Al₂O₃) films, which are structurally related to the oxide component of this compound, exhibit a characteristic absorption band in the UV region, typically between 210 nm and 280 nm. ipme.ru This absorption is associated with electronic transitions from the oxygen 2p valence band to the aluminum 3s and 3p conduction bands. The precise position of the absorption peak can be influenced by the specific phase of the alumina and the presence of defects or impurities.

In aqueous solutions of aluminum salts, UV spectra can also be used to study the formation of various hydrolysis products and complexes. researchgate.net The absorption features can change depending on the pH and the concentration of the aluminum species, reflecting changes in the electronic environment of the aluminum ions as they form polymeric and colloidal structures. While plasmon resonance is more characteristic of metallic nanoparticles, it is not a primary feature of this compound itself.

Diffraction and Imaging Techniques for Morphological and Crystalline Analysis

While spectroscopic techniques provide detailed information about the local atomic and electronic structure, diffraction and imaging methods are essential for characterizing the larger-scale morphology and crystalline nature of this compound.

X-ray Diffraction (XRD) is the primary technique used to identify crystalline phases within a material. The XRD pattern of anhydrous AlCl₃ shows distinct peaks corresponding to its specific crystal structure. For hydrated forms, such as AlCl₃·6H₂O, the XRD pattern is different and reflects the crystal structure of the hydrated salt. researchgate.net In the case of polyaluminum chloride, which is often amorphous or poorly crystalline, XRD patterns may show broad humps rather than sharp peaks, indicating a lack of long-range crystalline order. However, any crystalline components within the PAC matrix can be identified by their characteristic diffraction peaks.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid this compound and related materials. SEM images can reveal details about particle size, shape, and aggregation. For example, SEM has been used to study the morphology of aluminum chloride hexahydrate crystals, providing insights into their growth and structure.

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and can provide information about the internal structure and nanoscale morphology of materials. For polyaluminum chloride, TEM can be used to visualize the size and shape of the polymeric aggregates and any nanoparticles that may be present in the material.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Nanocrystallinity

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature of materials. forcetechnology.comh-and-m-analytical.com When applied to Polyaluminum Chloride, XRD analysis typically reveals a predominantly amorphous structure, characterized by broad, diffuse peaks in the diffraction pattern rather than sharp, well-defined ones. researchgate.netmdpi.com This amorphous nature is often associated with the complex mixture of aluminum hydroxide compounds formed during its synthesis. mdpi.com

Despite its general amorphous character, XRD can identify specific crystalline phases that may be present. For instance, studies have successfully identified crystalline structures such as Aluminum chloride hexahydrate (AlCl₃·6H₂O) within PAC samples. researchgate.netipme.ru The technique is crucial for quality control and for understanding how different synthesis conditions can influence the final structure of the product. forcetechnology.comacs.org Research has also utilized XRD to confirm the presence of the Keggin-type Al₁₃ molecular structure, a key component contributing to PAC's effectiveness. researchgate.netmdpi.com The analysis of peak broadening in XRD patterns can also provide information about the size of nanocrystallites within the material. forcetechnology.comnih.gov

Table 1: Summary of XRD Findings for Polyaluminum Chloride (PAC)
ParameterTypical ObservationSignificanceReference
Dominant PhaseAmorphousIndicates a disordered, non-crystalline polymeric structure. researchgate.netmdpi.com
Crystalline ComponentsPresence of phases like AlCl₃·6H₂O can be detected.Confirms the presence of specific precursor or side-product crystals. researchgate.netipme.ru
Structural UnitsConsistent with Keggin-type Al₁₃ structures.Identifies the key active polycationic species responsible for its performance. researchgate.netmdpi.com
NanocrystallinityBroad peaks can be analyzed to estimate crystallite size.Provides insight into the size of the primary crystalline domains within the amorphous matrix. forcetechnology.comnih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of PAC. SEM images reveal that solid PAC typically consists of irregularly shaped agglomerates, which are clusters of smaller primary particles. mdpi.com The surface texture is often described as rough and non-uniform, reflecting the amorphous arrangement of the aluminum hydroxide compounds. mdpi.com

SEM is also a powerful tool for studying the functional application of PAC, particularly its role in inducing particle aggregation, or flocculation. scispace.com When PAC is added to water, it destabilizes colloidal particles, leading to the formation of larger aggregates known as flocs. SEM analysis allows for the detailed examination of these flocs, revealing their open, porous, and irregular structures. scispace.comnih.gov Studies comparing PAC with other coagulants like alum have used SEM to show that PAC can form larger, more robust flocs at lower dosages, a characteristic attributed to its pre-polymerized Al₁₃ species which enhance particle collision and bridging. scispace.com

Table 2: Morphological Characteristics of PAC Observed via SEM
FeatureDescriptionReference
Particle ShapeIrregularly shaped agglomerates with both angular and rounded edges. mdpi.com
Surface TextureRough, non-uniform, and porous. mdpi.com
Aggregation StateForms dense, compact clusters ranging from nanoscale to microscale. mdpi.com
Floc StructureHighly irregular and open structures when used as a coagulant. scispace.com

Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Lattice Resolution

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, making it suitable for characterizing the structure of the primary nanoparticles that constitute the larger PAC agglomerates. mdpi.comnih.gov TEM analysis can reveal the size and distribution of these fundamental nanoparticles. nih.govnih.gov Studies have used TEM to confirm the nearly uniform distribution of nanoparticles in PAC preparations. nih.gov

While resolving the atomic lattice of the predominantly amorphous PAC is challenging, high-resolution TEM (HR-TEM) can be used to investigate any nanocrystalline domains present within the material. mdpi.com For nanoparticles, TEM provides crucial information on their morphology, size, and aggregation state, which are fundamental to understanding the material's properties and performance. researchgate.net The technique is essential for verifying the synthesis of nano-sized particles and observing their structural integrity. nih.govyoutube.com

Chromatographic and Scattering Methods for Polymeric and Particle Distributions

To fully characterize a complex polymer like PAC, it is essential to understand the distribution of its molecular weights and the size of its particles in solution. Chromatographic and light scattering techniques are the primary methods used to obtain this information.

Gel Permeation Chromatography (GPC) for Polymeric Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. shimadzu.com GPC separates molecules based on their size in solution; larger molecules elute faster from the chromatography column, while smaller molecules elute more slowly. shimadzu.com

For Polyaluminum Chloride, GPC is instrumental in characterizing the distribution of its various polymeric aluminum complexes. Research has shown that PAC is not a single entity but a mixture of poly-aluminum species of different sizes and charges. researchgate.net GPC analysis has been crucial in identifying the presence and relative abundance of the highly effective Al₁₃ Keggin-ion unit and tracking its transformation into larger poly-aluminum complexes. This information is vital for correlating the synthesis process with the final species distribution, which in turn dictates the performance of the PAC product. researchgate.netresearchgate.net

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability of Colloids

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. wikipedia.orgemeraldcloudlab.com The method works by analyzing the temporal fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.org Faster fluctuations correspond to smaller, more rapidly diffusing particles, while slower fluctuations indicate larger, slower-moving particles. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the particle's hydrodynamic diameter. usp.org

DLS is widely applied to characterize PAC colloids, providing data on the average particle size and the breadth of the size distribution (polydispersity). emeraldcloudlab.comnih.gov It is an essential tool for assessing the colloidal stability of PAC solutions; a stable dispersion will show a consistent particle size over time, whereas an unstable system will show an increase in particle size due to aggregation. nih.govresearchgate.netnih.gov Researchers use DLS to monitor the aggregation dynamics when PAC is used as a coagulant and to understand how factors like pH and concentration affect the size and stability of the resulting particles and flocs. nih.govresearchgate.net

Table 3: Typical DLS Analysis Parameters for PAC Colloids
Parameter MeasuredDefinitionApplication to PACReference
Hydrodynamic Diameter (Z-average)The intensity-weighted mean hydrodynamic size of the particle population.Provides the average size of PAC particles or flocs in suspension. emeraldcloudlab.comusp.org
Polydispersity Index (PDI)A dimensionless measure of the broadness of the size distribution.Indicates the heterogeneity of particle sizes in the PAC solution. emeraldcloudlab.com
Colloidal StabilityThe ability of a colloid to resist aggregation over time.Monitored by tracking changes in hydrodynamic size to assess product shelf-life or flocculation kinetics. nih.govnih.gov

Computational and Theoretical Chemistry of Aluminum Chloride Oxide Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aluminum chloride oxide species. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the structures and electronic properties of aluminum-containing clusters due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in performing geometry optimizations to find the minimum energy structures (i.e., the most stable geometric arrangements) of cationic aluminum(chloro)hydroxide complexes. acs.orgbohrium.com

In these studies, various functionals and basis sets are employed to model the system accurately. The geometry optimization process involves calculating the forces on each atom and adjusting their positions iteratively until a stationary point on the potential energy surface is reached. The results consistently show that the most stable conformations in the gas phase are compact, cyclic structures. acs.org Furthermore, DFT calculations have revealed that the incorporation of a chloride ion into the octahedral coordination shell of aluminum chlorohydrate monomers, dimers, and trimers enhances their stability in the gas phase. bohrium.com For larger clusters, aluminum has been found to prefer a five-coordinated state, particularly in oxygen-rich environments. acs.org

Table 1: Summary of DFT Methodologies for Aluminum Chloride Hydroxide (B78521) Systems

System StudiedDFT Functional/MethodBasis SetKey FindingReference
Cationic Al(chloro)hydroxide clustersNot SpecifiedNot SpecifiedMinimum energy structures are compact and cyclic in the gas phase. acs.org
Al chlorohydrate monomer, dimer, trimerStatic DFTNot SpecifiedCl- ion incorporation increases stability in the gas phase. bohrium.com
Al(chloro)hydroxide in waterStatic DFTNot SpecifiedUsed to determine free energy differences for reactions. aip.org

For calculations requiring higher accuracy, particularly for smaller systems where electron correlation effects are critical, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) are employed. These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation.

For instance, the structure of the Al₃(OH)₄⁵⁺ species has been determined using quantum-mechanical calculations at the MP2/6-311++G(2d,2p) level, revealing a structure where each aluminum atom is bonded to two hydroxide anions. electrochemsci.org Similarly, QCISD calculations have been used to study the structures and electronic properties of neutral and anionic Al₃Oₙ clusters, providing benchmark data for these fundamental aluminum oxide units. acs.org These high-accuracy calculations are crucial for validating the results obtained from more computationally efficient DFT methods and for providing reliable energetic and structural data for key aluminum complexes.

To understand the behavior of this compound systems in a solvent, such as water, continuum solvation models are essential. The Conductor-like Screening Model (COSMO) is a widely used method that simulates the effect of a solvent by treating it as a continuous medium with a specific dielectric constant (e.g., ε = 78.54 for water). acs.orgtemple.edu The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the solvent. temple.eduacs.org

COSMO has been applied to study cationic aluminum(chloro)hydroxide complexes to model their behavior in an aqueous environment. temple.edunsf.gov A significant finding from these simulations is that the optimal structures of these complexes tend to be more open and less compact in the liquid phase compared to the gas phase. temple.edunsf.gov This structural change is driven by the stabilizing interactions with the polar solvent. COSMO is also used to determine the free energy differences for reactions in solution, such as hydrolysis and dissociation events, providing critical thermodynamic data that would be difficult to obtain from gas-phase calculations alone. aip.org

Molecular Dynamics Simulations for Dynamic Behavior and Reactivity

While quantum chemical calculations provide a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of these systems over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like reaction pathways and surface interactions.

Ab initio Molecular Dynamics (AIMD), particularly the Car-Parrinello Molecular Dynamics (CPMD) method, combines DFT calculations with molecular dynamics. bohrium.comaip.org This allows the interatomic forces to be calculated "on the fly" from the electronic structure, providing a highly accurate simulation of chemical reactions. AIMD has been extensively used to investigate the hydrolysis of aluminum (chloro)hydroxide in water. aip.org

These simulations have been crucial for determining the stability, reactivity, and acidic nature of various aluminum chlorohydrate species in an aqueous environment. bohrium.comaip.org By using constrained molecular dynamics, researchers can investigate specific reaction coordinates, such as the dissociation of a chlorine atom from a complex. This approach has been used to calculate the activation energy barriers for chlorine dissociation, providing quantitative data on the kinetics of these reactions. aip.org

Table 2: Calculated Activation Energy Barriers for Chlorine Dissociation from Aluminum Chlorohydrate

Dissociation PathwayActivation Energy Barrier (kJ/mol)MethodReference
Pathway 114 ± 3CPMD aip.org
Pathway 240 ± 5CPMD aip.org

AIMD simulations of the AlCl²⁺ species in a box with 128 water molecules have also been performed to characterize its formation and behavior in explicit water, supporting experimental findings. electrochemsci.org

Molecular dynamics simulations are also a powerful tool for studying the interaction between ions in solution and solid surfaces, which is fundamental to understanding processes like corrosion. The initiation of pitting corrosion on aluminum is closely linked to the interaction of chloride ions with the protective passive aluminum oxide (alumina) surface. researchgate.net

MD simulations have been used to investigate the structure of water and ions at the interface with different crystallographic faces of alumina (B75360) (e.g., γ-alumina and α-alumina). temple.edunih.gov These simulations show that ions like Na⁺ and Cl⁻ tend to accumulate near the alumina surface. temple.edu This accumulation perturbs the structure of the interfacial water layers and is a critical first step in the breakdown of the passive oxide film. temple.edu Reactive force fields (ReaxFF) are often employed in these simulations as they can model chemical bond formation and breaking at a lower computational cost than AIMD, allowing for larger systems and longer simulation times to be studied. acs.org The simulations provide atomic-level insights into how chloride ions penetrate the oxide layer, leading to localized dissolution of the underlying aluminum metal. researchgate.net

Thermochemical Data Derivation and Kinetic Modeling

The accurate determination of thermochemical data for this compound (AlOCl) is crucial for modeling its behavior in various systems, particularly in combustion and materials processing. Historically, experimental data for this species has been sparse, leading to reliance on estimations. However, modern computational chemistry, specifically high-accuracy ab initio molecular orbital calculations, has provided a more rigorous and reliable pathway to derive these fundamental properties.

Research Findings in Thermochemical Data Derivation

Computational studies have been instrumental in revising the thermochemical values for this compound. Methods such as the Complete Basis Set (CBS-Q) and Gaussian-2 (G2) theories are employed to calculate properties like the enthalpy of formation. These ab initio approaches compute the enthalpies of atomization, which are then combined with experimental heats of formation of the constituent gas-phase atoms to determine the compound's enthalpy of formation.

A significant study in this area presented revised thermochemical data for a range of aluminum compounds, including OAlCl. buffalo.edu The research highlighted that previous literature values for OAlCl were often rough estimates and that computationally derived data offered a substantial improvement in accuracy. The calculated enthalpy of formation from this work provides a foundational value for thermodynamic databases and kinetic models. buffalo.edu

The table below summarizes the computationally derived thermochemical value for this compound at standard conditions (298.15 K and 1 atm).

CompoundParameterValue (kcal/mol)Method
OAlClEnthalpy of Formation (ΔHf°298)-31.5CBS-Q Calculation

This table presents the standard enthalpy of formation for gaseous this compound as determined by high-accuracy ab initio quantum chemical methods. buffalo.edu

Kinetic Modeling of this compound Systems

Kinetic modeling seeks to understand the reaction rates and mechanisms involving a chemical species. For this compound, this includes its formation and consumption pathways. While detailed kinetic parameters such as rate constants and activation energies for specific reactions involving AlOCl are not extensively tabulated in the literature, computational studies provide insight into the elementary reactions where it plays a role.

Research has identified several key gas-phase reactions that can produce this compound. buffalo.edu These reactions are critical for inclusion in kinetic models of systems where aluminum, chlorine, and oxygen are present at high temperatures, such as in the combustion of aluminized propellants.

Key formation reactions for OAlCl identified through elementary kinetic studies include:

AlO + HCl → OAlCl + H

AlO + Cl₂ → OAlCl + Cl

AlCl + O₂ → OAlCl + O

AlCl + CO₂ → OAlCl + CO

The thermochemical data derived from computational methods are essential inputs for these kinetic models. By establishing an accurate heat of formation for OAlCl, the energy changes for these reactions can be calculated more precisely, leading to more reliable predictions of its equilibrium concentration and reaction kinetics within a larger chemical system. buffalo.edu The prediction of substantially different equilibrium compositions using revised thermochemistry underscores the importance of accurate data derivation for kinetic modeling. buffalo.edu

Chemical Reactivity, Reaction Pathways, and Catalytic Mechanisms

Fundamental Hydrolysis and Oligomerization Reactions

The dissolution of aluminum salts in water initiates a complex series of hydrolysis and polymerization reactions, leading to a variety of monomeric and polynuclear hydroxo/oxychloride species. nih.govicsoba.org The nature and distribution of these species are highly dependent on factors such as pH, aluminum concentration, and the presence of other anions. researchgate.netresearchgate.net

In aqueous solutions, the aluminum cation exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. This ion acts as a Brønsted acid, undergoing deprotonation (hydrolysis) to form various monomeric hydroxoaluminum species. The equilibrium is highly pH-dependent; at low pH (below 3), the [Al(H₂O)₆]³⁺ ion is the predominant species. researchgate.net As the pH increases, successive deprotonation steps occur, leading to the formation of species such as [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and the neutral, sparingly soluble aluminum hydroxide (B78521), Al(OH)₃. researchgate.net

The initial hydrolysis step can be represented by the following equilibrium: [Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

Further deprotonation continues until the formation of aluminum hydroxide, which can precipitate from the solution. These hydrolysis reactions are fundamental to the subsequent formation of more complex polynuclear structures. researchgate.net

As the concentration of hydrolyzed aluminum species increases, they undergo condensation or oligomerization reactions to form polynuclear clusters. researchgate.netresearchgate.net These reactions involve the formation of hydroxyl (–OH–) or oxo (–O–) bridges between aluminum centers, displacing coordinated water molecules. researchgate.netnih.gov This process results in the creation of complex, positively charged polymers. nih.govacs.org

Electrospray ionization mass spectrometry (ESI-MS) studies have identified various polymeric complexes in hydrolyzed aluminum chloride solutions. researchgate.net These clusters can have varying charges, with +1, +2, and +3 charged polymers being observed at higher aluminum concentrations and pH levels above 4. researchgate.net A prominent and stable polynuclear species identified through techniques like ²⁷Al NMR is the Keggin-type polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃). This cluster consists of a central tetrahedral AlO₄ core surrounded by 12 interconnected AlO₆ octahedra. The formation of such stable clusters is a key feature of polyaluminum chloride chemistry. nih.gov

Identified Aluminum Species in Hydrolyzed AlCl₃ Solutions
Species TypeGeneral FormulaKey ExamplesMethod of ObservationReference
Monomeric[Al(OH)ₓ(H₂O)₆-ₓ]⁽³⁻ˣ⁾⁺[Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺²⁷Al NMR, Potentiometry researchgate.netresearchgate.net
Polymeric (Small)Alₙ(OH)ₘClₓDimers, TrimersESI-MS researchgate.net
Polynuclear (Complex)[Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺Al₁₃ Keggin-ion²⁷Al NMR, Small-Angle X-ray Scattering nih.govacs.org

The type of anion present in the solution significantly influences the hydrolysis and polymerization pathways. Anions can coordinate with aluminum centers, competing with hydroxyl ions and water molecules, thereby altering the structure and charge of the resulting polynuclear species. researchgate.net

Lewis Acid Catalysis by Aluminum Chloride Oxide Species

The aluminum centers in this compound species are electron-deficient, making them effective Lewis acids. nih.govnih.gov This property is harnessed in a wide range of organic reactions, most notably Friedel-Crafts reactions, as well as hydrocarbon isomerization and polymerization. researchgate.net While anhydrous aluminum chloride (AlCl₃) is a classic Lewis acid catalyst, its hydrolyzed and polymeric forms also exhibit significant catalytic activity, often with modified selectivity and applicability in different solvent systems. researchgate.netresearchgate.net

Friedel-Crafts reactions are fundamental carbon-carbon bond-forming processes in organic chemistry, involving the alkylation or acylation of an aromatic ring. scienceinfo.com Aluminum chloride acts as a catalyst by activating the alkylating or acylating agent. wikipedia.org

Alkylation: In Friedel-Crafts alkylation, the Lewis acid catalyst, such as AlCl₃, abstracts a halide from an alkyl halide to generate a highly electrophilic carbocation (or a polarized complex that behaves like one). scienceinfo.comwikipedia.org This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. rsc.org Theoretical studies suggest that the dimeric form of aluminum chloride, Al₂Cl₆, may be the more effective catalytic species in nonpolar solvents, facilitating the formation of an ion pair like [R⁺][Al₂Cl₇⁻] which then reacts with the aromatic substrate. researchgate.net

Step 1: Generation of Electrophile: R-X + AlCl₃ → R⁺[AlCl₃X]⁻

Step 2: Electrophilic Attack: R⁺ + C₆H₆ → [C₆H₆R]⁺ (Wheland intermediate)

Step 3: Deprotonation: [C₆H₆R]⁺ + [AlCl₃X]⁻ → C₆H₅R + HX + AlCl₃

Acylation: The mechanism for Friedel-Crafts acylation is similar but involves the generation of an acylium ion (R-C≡O⁺) from an acyl halide or anhydride. wikipedia.org The acylium ion is a potent electrophile that acylates the aromatic ring. A key difference from alkylation is that the product ketone is a Lewis base that can complex with the AlCl₃ catalyst. wikipedia.org This requires the use of stoichiometric amounts of the catalyst, as it is consumed in the reaction by forming this complex. The catalyst is regenerated during aqueous workup.

Comparison of Friedel-Crafts Alkylation and Acylation Mechanisms
FeatureAlkylationAcylation
ElectrophileCarbocation (R⁺) or polarized complexAcylium ion (RCO⁺)
Catalyst RoleTruly catalytic (regenerated)Consumed (forms complex with product)
Key IntermediatesCarbocation, Wheland intermediateAcylium ion, Wheland intermediate
Potential IssuesCarbocation rearrangements, polyalkylationGenerally free from rearrangements and polyacylation

Aluminum chloride and its derivatives are crucial catalysts in the petroleum refining industry for processes that upgrade hydrocarbon feedstocks. researchgate.net

Isomerization: The isomerization of alkanes, such as converting n-butane to isobutane, is a key process for producing high-octane gasoline components. researchgate.net The catalytic pathway over solid acid catalysts, including those based on aluminum chloride, typically involves a bifunctional mechanism. mdpi.com

Dehydrogenation: An alkane is first dehydrogenated on a metal site (if present) or through interaction with the strong Lewis acid site to form an alkene.

Protonation: The alkene is then protonated by a Brønsted acid site (often generated by traces of water interacting with the Lewis acid) to form a carbocation.

Skeletal Rearrangement: The carbocation undergoes skeletal rearrangement (isomerization) to a more stable branched carbocation.

Deprotonation/Hydride Transfer: The branched carbocation can either deprotonate to form a branched alkene or abstract a hydride from another alkane molecule to yield the final isomerized alkane product, propagating the chain reaction.

Polymerization: Aluminum chloride is an effective cationic initiator for the polymerization of olefins like propylene (B89431) and butylenes. researchgate.netgoogle.com The mechanism begins with the generation of a carbocation from the olefin. This initiation can occur through interaction with the Lewis acid and a co-catalyst (protogen), such as water.

Initiation: The Lewis acid (AlCl₃) interacts with a co-catalyst (e.g., H₂O) to form a strong Brønsted acid (H⁺[AlCl₃OH]⁻). This acid protonates the olefin, creating the initial carbocation. CH₂=CHR + H⁺[AlCl₃OH]⁻ → CH₃-C⁺HR + [AlCl₃OH]⁻

Propagation: The carbocation then attacks another monomer molecule in a chain-growth process, extending the polymer chain. CH₃-C⁺HR + n(CH₂=CHR) → CH₃-CHR-[CH₂-CHR]ₙ-₁-C⁺HR

Termination: The reaction can be terminated through various pathways, including rearrangement, chain transfer, or combination with the counter-ion.

The use of supported aluminum chloride catalysts can offer advantages such as easier separation and potentially altered activity and selectivity due to surface effects. researchgate.net

Interfacial Reactivity and Corrosion Science Phenomena

The excellent corrosion resistance of aluminum is due to a thin, adherent, and protective passive film of aluminum oxide that forms on its surface when exposed to air or moisture. wikipedia.orgresearchgate.net However, this passivity can be compromised in environments containing aggressive anions, most notably chloride ions (Cl⁻). researchgate.netmdpi.com The interaction of chloride ions with the aluminum oxide film is the critical first step in the process of localized corrosion, such as pitting.

The interaction begins with the competitive adsorption of chloride ions onto the oxide surface. dtic.mil Chloride ions compete with hydroxyl ions or water molecules for adsorption sites on the oxide film. dtic.mil Studies have demonstrated that chloride is indeed adsorbed on the surface of the aluminum oxide film. researchgate.netdtic.mil This adsorption is not uniform; it tends to occur preferentially at specific sites, which may subsequently become the locations for pit initiation. dtic.mil

Once adsorbed, there is evidence to suggest that chloride ions can be incorporated into the oxide film itself. researchgate.netresearchgate.net The exact mechanism of entry is debated, but theories include migration through defects or oxygen vacancies within the oxide layer. researchgate.net The presence of chloride within the film alters its properties, potentially increasing its ionic conductivity and decreasing its resistance to further breakdown. electrochemsci.org

The interaction can be summarized in the following stages:

Competitive Adsorption: Chloride ions in the electrolyte compete with passivating species (e.g., OH⁻) and adsorb onto the oxide surface. dtic.mil

Localized Concentration: Chloride concentration can increase in specific areas, such as crevices or defects in the oxide film. wikipedia.org

Incorporation/Penetration: Adsorbed chloride ions may penetrate the oxide film, possibly assisted by the electric field across the film. researchgate.netdtic.mil

Chemical Reaction: Chloride ions can react with the aluminum hydroxide or oxide to form soluble aluminum oxychloride or aluminum chloride complexes, contributing to the local dissolution of the passive film. mdpi.com

The breakdown of the passive aluminum oxide film in the presence of chloride ions is a localized phenomenon that leads to pitting corrosion. researchgate.netacs.org While there is no single universally accepted mechanism, several models describe the key processes leading to the initiation of a stable corrosion pit. The process generally involves the local dissolution of the oxide film rather than its mechanical rupture.

Key proposed mechanisms for film breakdown include:

Penetration Mechanism: This model suggests that aggressive anions like chloride penetrate the passive film through pores or defects. Once at the metal/oxide interface, they promote the localized dissolution of the underlying aluminum metal.

Film-Breaking Mechanism: This theory posits that the adsorption of chloride ions on the oxide surface reduces the surface tension at the oxide/solution interface. This leads to mechanical instability and localized cracking or rupture of the passive film, exposing the bare metal to the corrosive environment.

Point Defect Model (PDM): This sophisticated model considers the passive film as a semiconductor with point defects (e.g., cation vacancies, anion vacancies). The adsorption of chloride ions at the film/solution interface leads to an increased flux of cation vacancies from the film/solution interface to the metal/film interface. electrochemsci.orgresearchgate.net When these vacancies accumulate at the metal/film interface, they form a void, causing local detachment of the film and subsequent breakdown. electrochemsci.org This leads to the initiation of a pit. researchgate.net

Once the film is breached at a local site, an aggressive microenvironment is established. The exposed aluminum metal rapidly dissolves, forming Al³⁺ ions. This process is autocatalytic:

Anodic Dissolution: Al → Al³⁺ + 3e⁻

Hydrolysis: Al³⁺ ions react with water (hydrolyze) to form aluminum hydroxide and release protons (H⁺): Al³⁺ + 3H₂O → Al(OH)₃ + 3H⁺.

Acidification: The release of H⁺ ions causes a significant local drop in pH within the incipient pit.

Anion Migration: To maintain charge neutrality, chloride ions migrate into the pit, forming highly soluble and aggressive aluminum chloride species (e.g., AlCl₃, [AlCl₄]⁻). mdpi.comnist.gov

This aggressive, acidic, and chloride-rich local environment prevents repassivation and promotes the continued, accelerated dissolution of the aluminum, leading to the growth of a stable corrosion pit. mdpi.com

In electrochemical environments, particularly those relevant to corrosion, the surface chemistry of aluminum oxychlorides is complex and dynamic. When the passive oxide layer on aluminum breaks down in a chloride-containing solution, soluble aluminum oxychloride or chloride species are formed. dtic.mil These species play a crucial role in the subsequent electrochemical reactions.

The formation of these compounds is a result of the reaction between aluminum cations (Al³⁺), generated from the anodic dissolution of the metal, and chloride ions that have migrated to the corrosion site. mdpi.com The hydrolysis of Al³⁺ in the presence of Cl⁻ leads to various oxychloride species.

In the context of aluminum-ion batteries, where chloroaluminate ionic liquids are used as electrolytes, the interface between the aluminum anode and the electrolyte is critical. The native oxide film on the aluminum is often etched by the electrolyte, exposing the metallic aluminum. researchgate.net During electrochemical cycling, anions in the electrolyte (such as [AlCl₄]⁻ and [Al₂Cl₇]⁻) react with the aluminum surface. researchgate.net This can lead to pitting corrosion on the anode surface under acidic conditions or the formation of dendrites under basic conditions. researchgate.net Studies show that the native crystalline aluminum oxide can be transformed into an amorphous oxide layer during these electrochemical processes. researchgate.net

Advanced Research Applications in Chemical and Materials Sciences

Design and Development of Novel Catalytic Materials

Polymeric aluminum chloride (PAC), characterized by its distinct polynuclear Al-O structure, serves as an eco-friendly and cost-effective Lewis acid catalyst. nih.gov Its application is particularly notable in heterogeneous catalysis, where it facilitates organic reactions with high efficiency and allows for easier separation and recovery.

Polymeric aluminum chloride has proven to be a reliable and environmentally sound catalyst for the synthesis of various organic compounds, including xanthene and pyrimidinone derivatives. nih.gov These compounds are significant in medicinal chemistry, with xanthene derivatives exhibiting a range of biological activities such as antiviral and anti-inflammatory properties. researchgate.net Traditional synthesis methods often rely on homogeneous catalysts, which present challenges in product separation and catalyst recycling. mdpi.com

The use of heterogeneous catalysts like PAC addresses these issues. nih.gov Research has demonstrated that PAC can effectively catalyze the one-pot synthesis of 1,8-dioxo-octahydro xanthene derivatives. nih.gov The Lewis acid sites present in the polymeric structure of PAC are crucial for activating the substrates and facilitating the key bond-forming steps in these multi-component reactions.

Table 1: Comparison of Catalytic Systems for Xanthene Synthesis

Catalyst System Reaction Conditions Key Advantages Source(s)
Polymeric Aluminum Chloride (PAC) Solvent-free Eco-friendly, inexpensive, readily available nih.gov
Copper/Zeolite Solvent-free, 110 °C High yields, short reaction times researchgate.netnih.gov
DABCO/Amberlyst-15 Solventless Recyclable, atom-economical mdpi.com
Oxalic Acid One-pot condensation Efficient for specific xanthene synthons nih.gov

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and energy-efficient alternative to traditional synthesis methods. A novel approach combines PAC materials with mechanochemistry to overcome issues of metal loss and solvent recovery. nih.gov

In a notable application, a high-performance nanocatalyst was developed through the mechanical grinding of polymeric aluminum chloride with silica (B1680970) gel. This process leads to the in situ formation of a PAC–silica gel composite. nih.gov Characterization revealed that the mechanical force facilitates a reconstitution of the materials, creating new, highly active Al–O–Si catalytic centers. This composite system demonstrates significantly enhanced catalytic activity for the synthesis of xanthene and pyrimidinone compounds compared to using either component alone. nih.gov Density functional theory (DFT) simulations have shown that the energy required for the rate-limiting step in xanthene synthesis is substantially lower with the Al–O–Si active site (4.38 eV) compared to a silica gel (Si–O–Si) active site (6.24 eV), confirming the superior efficiency of the mechanocatalytically generated system. nih.gov

The performance of aluminum-based catalysts can be precisely controlled by modifying their structure and composition. The introduction of chloride ions to alumina (B75360) supports is one such strategy to enhance catalytic activity and selectivity.

Research on silver/alumina (Ag/Al2O3) catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) found that Cl⁻ modification facilitated the formation of oxidized silver species (Agnδ+). These species are active sites that catalyze the oxidation of hydrocarbons into intermediates essential for the SCR reaction. researchgate.net This structural modification leads to improved NOx conversion rates, with optimized catalysts achieving 98% NOx conversion at 250 °C. researchgate.net

Similarly, modifying mesoporous alumina with metal chlorides like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) has been shown to increase the number of Lewis acid sites on the catalyst surface. mdpi.com This enhancement of surface acidity is directly correlated with improved catalytic performance in reactions such as the gas-phase synthesis of methyl chloride from methanol (B129727) and HCl. The method of impregnation also plays a role; using an ethanol (B145695) solvent for impregnation was more effective at increasing Lewis acid sites than using water, likely by inhibiting the hydrolysis of the metal chloride. mdpi.com

Advanced Materials Synthesis and Functionalization

Aluminum chloride serves as a versatile precursor for the synthesis of advanced aluminum oxide materials, including nanostructures and protective films, which are valued for their high surface area, chemical stability, and protective properties.

Nanostructured aluminum oxide (alumina) is widely recognized for its efficacy as an adsorbent in water purification due to its large surface area, surface reactivity, and thermal stability. researchgate.net A viable and sustainable method for producing nano-alumina involves using waste aluminum filings as a starting material. In this process, the aluminum is dissolved in hydrochloric acid to form an aluminum chloride (AlCl₃) solution. mdpi.com From this solution, aluminum hydroxide (B78521) is precipitated, which is then calcined to produce nanostructured Al₂O₃ powder. This method provides a novel route to synthesize valuable nanomaterials from industrial byproducts. mdpi.com

These nano-alumina materials are effective in removing a wide range of pollutants, including toxic metal ions, anions, dyes, and organic substances from water. researchgate.netresearchgate.net The high surface area and the presence of surface functional groups allow for strong binding of pollutants. researchgate.net The properties of the synthesized alumina can vary depending on the preparation method, leading to different crystalline structures (e.g., γ-Al₂O₃) with distinct adsorption characteristics. researchgate.netunm.edu

Table 2: Applications of Nanostructured Aluminum Oxide in Adsorption

Pollutant Type Adsorption Mechanism Key Material Properties Source(s)
Fluoride (B91410) Ions Sorption onto aluminum oxide-hydroxide High surface area, specific surface chemistry researchgate.net
Heavy Metal Ions Surface complexation, ion-exchange High density of surface functional groups researchgate.net
Organic Dyes Electrostatic attraction, surface binding Large specific surface area, controlled porosity
Antibiotics (Tetracycline) Chemical adsorption, ligand-promoted dissolution Surface acidity, chemical stability

Aluminum oxide coatings are extensively used across industries to protect equipment components from wear, corrosion, heat, and chemical attack. asbindustries.com These ceramic coatings are chemically stable and provide a passivation layer that prevents environmental degradation. asbindustries.comarizona.edu

These protective films can be applied using methods like plasma electric arc spraying or high-velocity air fuel (HVAF) spraying. asbindustries.comresearchgate.net The chemistry of the coating can be adjusted to achieve specific properties. For instance, nearly pure Al₂O₃ is an excellent electrical insulator, while adding titanium oxide can significantly increase wear and corrosion resistance. asbindustries.com

In certain applications, chloride-containing solutions are used in the coating process. The addition of specific metal chlorides (such as CeCl₃ or LaCl₃) to a sodium chloride solution can lead to the incorporation of a protective film on the surface of aluminum alloys, which suppresses corrosion by inhibiting the oxygen reduction reaction at cathodic sites. researchgate.net This demonstrates how chloride-based chemistry can be integral to engineering advanced protective surfaces. The resulting oxide films provide a robust barrier, extending the service life of components in harsh environments, such as those laden with chlorides. electrochemsci.orgresearchgate.net

Table 3: Properties of Aluminum Oxide Protective Coatings

Property Description Typical Application Source(s)
Wear Resistance Protects against friction and mechanical abrasion Textile rollers, automotive parts asbindustries.com
Thermal Barrier Provides stability in high-heat environments (up to 3,000°F) Aerospace components asbindustries.com
Chemical Resistance Resists degradation from acids, alkalis, and other chemicals Chemical processing equipment asbindustries.com
Electrical Insulation Prevents current transfer (300-400 volts per 0.001-inch thickness) Electronic components asbindustries.com
Corrosion Protection Forms a stable passivation layer against environmental corrosion Marine and aerospace structures asbindustries.comarizona.edu

Development of Inorganic Polymer Composites (e.g., PAC-Silica Gel)

Polyaluminum chloride (PAC), an inorganic polymer with the general formula Aln(OH)mCl(3n-m), serves as a foundational material in the development of advanced inorganic polymer composites. yasa.ltd Its unique polynuclear structure containing Al-O-Al bonds and distinct electrical properties make it a versatile component in materials science. acs.org The synthesis of composites by combining PAC with materials like silica gel has led to the creation of novel materials with enhanced properties and functionalities.

A notable example is the PAC-Silica gel composite, which can be synthesized in-situ through mechanical grinding. nih.govresearchgate.net This method avoids complex preparation processes by using mechanical force to induce the self-assembly of silica and PAC. nih.govresearchgate.net During the grinding process, the Si-O-Si bonds within the silica and the Al-O-Al bonds in the PAC reorganize to form new, catalytically active Al-O-Si centers. acs.org This reconstitution is key to the composite's enhanced performance compared to its individual components. acs.org

The resulting PAC-silica gel composite exhibits several improved characteristics. It demonstrates enhanced thermal stability and possesses two distinct acidic adsorption sites, indicating a more complex and potentially more reactive surface chemistry than either PAC or silica gel alone. acs.org The introduction of polysilicic acid (the precursor to silica gel) into a polyaluminum chloride solution increases the resulting polymer's molecular weight, which can improve its performance in applications like flocculation by enhancing adsorption and bridging capabilities. researchgate.net

Research findings highlight the synergistic effect of combining PAC and silica. In one study on catalytic performance, when PAC was used alone as a catalyst, the conversion rate of raw materials was only 10%, with no target product generated. acs.org Silica gel alone converted 80% of the raw materials but also failed to produce the final product. acs.org However, when PAC and silica gel were ground together, they achieved a 97% conversion rate and a 93% yield of the target compound, demonstrating the superior catalytic efficiency of the composite material. acs.org

Catalytic Performance Comparison
CatalystRaw Material Conversion Rate (%)Target Product Yield (%)Source
Polyaluminum Chloride (PAC) Only100 acs.org
Silica Gel Only800 acs.org
PAC-Silica Gel Composite9793 acs.org

Electrochemical Systems and Energy Storage Research

Role of Chloride and Oxide Films in Aluminum-Air Battery Anode Performance

Aluminum-air batteries are high-energy-density systems that use aluminum as the anode and oxygen from the air as the cathode. rsc.orgwikipedia.org The performance of the aluminum anode is critically influenced by the presence and interaction of surface films, specifically a passive aluminum oxide (Al₂O₃) layer and chloride ions (Cl⁻) from the electrolyte. rsc.orgresearchgate.net

Aluminum metal naturally forms a thin, passive oxide layer upon exposure to air or water. wikipedia.orgnih.gov This film acts as a kinetic barrier, protecting the highly reactive metal from further oxidation and corrosion. nih.gov However, in the context of an aluminum-air battery, this passive layer is detrimental as it significantly impedes the desired electrochemical dissolution of the aluminum anode, increases the battery's internal resistance, and hampers the movement of ions. rsc.orgmdpi.com The accumulation of this oxide shell at the electrode-electrolyte interface can limit the battery's effective use. rsc.org

Aggressive anions, particularly chloride, play a dual role in anode performance. researchgate.netnih.gov On one hand, chloride ions can attack and break down the passive oxide film, a process that can lead to localized pitting corrosion. researchgate.netmdpi.com On the other hand, this breakdown of the insulating oxide layer is necessary to create an electrochemically active aluminum surface for the battery to function efficiently. nih.gov The presence of Cl⁻ ions in the electrolyte allows for their penetration into the Al anode's surface, enabling their active participation in the electrochemical reaction. rsc.org Soaking the aluminum anode in a chloride-containing electrolyte can disrupt the oxide layer, with the degree of activation increasing over time. nih.gov This interaction is essential for the efficient dissolution and deposition of aluminum required for battery operation. nih.gov

Impact of Surface Films on Aluminum Anode Performance
Film/IonNegative EffectsPositive EffectsSource
Aluminum Oxide (Al₂O₃) FilmImpedes electrochemical reactions; Increases internal resistance; Hampers ion movement; Passivates the anode.Provides initial protection against excessive corrosion. rsc.orgnih.govmdpi.com
Chloride (Cl⁻) IonsCan induce localized pitting corrosion.Breaks down the passive oxide layer; Creates an electrochemically active surface; Enables efficient Al dissolution. rsc.orgresearchgate.netnih.gov

Electrolyte-Electrode Interfacial Chemistry

Upon cell assembly, the interface is immature, often showing high resistance. mdpi.com The initial interaction involves the electrolyte with the passive aluminum oxide film. nih.gov Chloride ions from the electrolyte permeate into the oxide layer. nih.gov This process is crucial for activating the anode. nih.gov The interaction leads to the formation of chloroaluminates within the oxide layer itself, disrupting its insulating properties. nih.gov

During battery discharge, aluminum metal at the anode is oxidized and dissolves into the electrolyte. mdpi.com In a chloroaluminate ionic liquid electrolyte, this primary reaction involves the dissolution of Al metal. mdpi.com The oxide layer, though disrupted, contains cracks and pores that allow for the limited diffusion of Al³⁺ ions and electrolyte conductance. mdpi.com The presence of chloride ions facilitates the breakdown of the Al-O bonds and the formation of soluble aluminum chloride complexes, allowing the electrochemical reaction to proceed. The formation of a Solid Electrolyte Interphase (SEI) is also a key aspect of the interfacial chemistry, with its properties being dependent on the electrolyte composition and any pretreatment of the anode. mdpi.com This SEI layer's modification through ion adsorption processes is crucial for stabilizing the interface and enabling reversible stripping and plating of aluminum in rechargeable systems. mdpi.com

Key Species and Processes at the Anode-Electrolyte Interface
Component/ProcessRole and DescriptionSource
Aluminum (Al) AnodeThe fuel of the battery; undergoes oxidation and dissolution. mdpi.com
Aluminum Oxide (Al₂O₃) FilmA native passive layer that must be disrupted for battery operation. nih.gov
Chloride (Cl⁻) IonsPenetrate and disrupt the oxide film, activating the anode surface. rsc.orgnih.gov
Chloroaluminate Species (e.g., AlCl₄⁻)Active species in the electrolyte that mediate the transport of aluminum ions. mdpi.com
Solid Electrolyte Interphase (SEI)A layer formed at the interface that governs ion transport and electrode stability. mdpi.com

Environmental Geochemistry and Transformation Pathways

Speciation and Complexation of Aluminum Oxychloride Species in Aquatic Environments

When introduced into aquatic environments, aluminum chloride oxide undergoes hydrolysis and polymerization, leading to the formation of various aluminum species. The distribution of these species is highly dependent on factors such as pH, temperature, and the presence of other anions and organic matter in the water. researchgate.netnih.gov

The hydrolysis of Al³⁺ ions results in a series of soluble, monomeric, and polynuclear aluminum species. At acidic pH values (below 4), the dominant species is the hydrated aluminum ion, [Al(H₂O)₆]³⁺. nih.gov As the pH increases, hydrolysis reactions proceed, forming monomeric species such as Al(OH)²⁺ and Al(OH)₂⁺. researchgate.net

Under specific conditions, these monomers polymerize to form complex polynuclear species. Among the most significant of these is the polycation Al₁₃O₄(OH)₂₄⁷⁺, often referred to as Al₁₃ or the Keggin ion. jianhengchem.comnih.gov This species, along with others like Al₈(OH)₂₀⁴⁺ and Al₆(OH)₁₅³⁺, is considered a highly active component in PAC, possessing strong adsorption capabilities. jianhengchem.com The Al₁₃ polycation is noted for its high positive charge and stable structure, which makes it particularly effective in destabilizing colloidal particles. nih.gov

At near-neutral pH (between 5.2 and 8.8), the dominant form of aluminum is the insoluble precipitate aluminum hydroxide (B78521), Al(OH)₃. nih.gov If the pH rises further into the alkaline range (above pH 9), this precipitate can redissolve to form the soluble aluminate ion, Al(OH)₄⁻. nih.gov The speciation of aluminum is also influenced by dissolved organic carbon (DOC) and inorganic ligands like fluoride (B91410) and sulfate, which can form stable complexes with aluminum, altering its bioavailability and reactivity. researchgate.netnih.gov

Dominant Aluminum Species in Aquatic Environments at Different pH Ranges
pH RangeDominant Aluminum SpeciesCharacteristics
< 4.0Al³⁺ (as [Al(H₂O)₆]³⁺)Free hydrated ion, highly soluble. nih.gov
4.0 - 5.0Al(OH)²⁺, Al(OH)₂⁺Monomeric hydrolysis products. researchgate.net
5.0 - 6.0Polynuclear species (e.g., Al₁₃O₄(OH)₂₄⁷⁺)Highly charged, effective for coagulation. nih.govjianhengchem.com
5.2 - 8.8Al(OH)₃ (solid)Insoluble precipitate, crucial for sweep flocculation. nih.gov
> 9.0Al(OH)₄⁻Soluble aluminate ion. nih.gov

Chemical Mechanisms of Flocculation and Coagulation in Water Systems

The primary application of this compound is as a coagulant and flocculant in water treatment. water-treatment-chemical.com Its effectiveness stems from several simultaneous chemical mechanisms that destabilize and aggregate suspended and colloidal particles, which are typically negatively charged in natural waters. jianhengchem.com

The main mechanisms are:

Charge Neutralization : Positively charged polynuclear aluminum species formed during hydrolysis, such as Al₁₃, adsorb onto the surface of negatively charged colloidal particles (e.g., clays, bacteria, organic matter). jianhengchem.comjianhengchem.com This adsorption neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to approach and aggregate through van der Waals forces. jianhengchem.com This is a primary mechanism, especially at lower PAC dosages. jianhengchem.com

Adsorption and Bridging : The polymeric aluminum species can act as bridges between separate colloidal particles. jianhengchem.com The long-chain polymers adsorb onto the surface of multiple particles simultaneously, physically pulling them together to form larger aggregates or flocs. jinhetec.com This mechanism is particularly important for the larger polymeric species present in PAC.

Sweep Flocculation (Enmeshment) : At higher dosages, PAC hydrolyzes to form significant amounts of amorphous, insoluble aluminum hydroxide (Al(OH)₃) precipitate. jianhengchem.com As this gelatinous precipitate forms and settles, it traps and enmeshes suspended particles, effectively "sweeping" them out of the water column. nih.govjianhengchem.com This mechanism is less dependent on the surface charge of the particles and is effective for removing a wide range of impurities. nih.gov

The dominant mechanism depends on the PAC dosage, the pH of the water, and the characteristics of the impurities being removed. jianhengchem.com Often, these mechanisms work in concert to achieve effective clarification of the water. jinhetec.com

Mechanisms of Coagulation by this compound
MechanismDescriptionGoverning Factors
Charge NeutralizationPositively charged aluminum polymers neutralize the negative charge of colloids, reducing repulsion and allowing aggregation. jianhengchem.comLow PAC dosage, pH, particle surface charge. jianhengchem.com
Adsorption and BridgingPolymer chains adsorb onto multiple particles, physically linking them together into larger flocs. jianhengchem.comjinhetec.comPolymer size and structure, particle concentration.
Sweep FlocculationAmorphous Al(OH)₃ precipitates form and enmesh suspended particles as they settle. nih.govjianhengchem.comHigh PAC dosage, pH near neutral. jianhengchem.com

Environmental Fate and Transformation Dynamics in Geochemical Matrices

When water treated with this compound is discharged or when sludge from treatment processes is disposed of, the aluminum species enter geochemical matrices such as soil and sediment. Their fate and transformation in these environments are complex and influence the local geochemistry.

In river systems, the addition of PAC for water treatment can lead to an accumulation of residual aluminum in downstream sediments. mdpi.com Studies have shown that the application of PAC can increase the content of metals, salinity, and total dissolved solids in the sediment near the point of application. mdpi.com The accumulated aluminum primarily exists as aluminum-phosphorus compounds and other metal oxyhydroxides. researchgate.net

In soil environments, PAC can be used to mitigate the runoff of pollutants from agricultural wastes. nih.gov When applied to slurries, it effectively reduces the loss of total phosphorus and total nitrogen in runoff by binding these nutrients. nih.gov The aluminum oxyhydroxides formed have a strong affinity for phosphate, converting mobile phosphorus into more stable forms, thereby immobilizing it and reducing its bioavailability. nih.gov However, this process can also alter the soil's microbial communities and may increase the risk of releasing certain heavy metals, such as Co, Ni, Cu, and Pb, that are sorbed to the sediment. nih.gov

The long-term environmental fate involves the slow transformation of the initially formed amorphous aluminum hydroxides into more crystalline and geochemically stable forms, such as gibbsite. The rate of this transformation and the ultimate fate of the aluminum are dependent on local environmental conditions, including pH, the presence of organic matter, and the activity of microbial communities. researchgate.netresearchgate.net While PAC is considered to have a favorable environmental profile compared to other coagulants due to lower sludge production and dosage requirements, improper disposal can have negative environmental impacts. p-a-c.irnbinno.com

Interactions of this compound in Geochemical Matrices
Geochemical MatrixInteraction / Transformation PathwayEnvironmental Significance
River SedimentAccumulation of residual aluminum from treated water discharge. mdpi.com Formation of aluminum-phosphorus compounds. researchgate.netAlters sediment chemistry and microbial communities. mdpi.comresearchgate.net Potential for metal accumulation.
Agricultural SoilImmobilization of phosphorus and nitrogen from waste slurries, reducing runoff. nih.govReduces nutrient pollution in waterways. nih.gov May alter soil microbial activity and heavy metal mobility. nih.gov
Landfill (Sludge)Slow transformation of amorphous Al(OH)₃ to more stable crystalline forms.Long-term stability of aluminum in disposal sites. Potential for leaching depending on landfill conditions.

Future Research Trajectories and Emerging Paradigms in Aluminum Chloride Oxide Chemistry

Integration of Advanced In-Situ Characterization with Multi-Scale Computational Modeling

A primary frontier in understanding aluminum chloride oxide chemistry lies in bridging the gap between theoretical models and real-world performance. The future trajectory points towards a powerful synergy between sophisticated real-time characterization techniques and advanced computational modeling.

Advanced In-Situ and Operando Characterization: The formation and transformation of various aluminum species during the synthesis and application of this compound are dynamic processes. Techniques like high-field 27Al Nuclear Magnetic Resonance (NMR) spectroscopy are critical for identifying and quantifying the different polymeric forms, such as the highly efficient Keggin-type Al13 and Al30 polycations. nih.govresearchgate.netnih.govresearchgate.net Future research will increasingly rely on cluster tools that combine multiple operando (under reaction conditions) and in-situ techniques. This allows for the simultaneous study of the chemical evolution, elemental composition, and oxidation states of the substrate, film, and interfaces during processes like atomic layer deposition or coagulation.

Multi-Scale Computational Modeling: To complement experimental data, multi-scale modeling is emerging as an indispensable tool. beilstein-journals.orgnih.gov These models can simulate phenomena across various scales, from the quantum mechanical interactions of individual atoms to the fluid dynamics of reactor systems. researchgate.net For instance, ab initio molecular dynamics (AIMD) simulations can investigate the hydrolysis of Al³⁺ ions and the initial formation of polymeric species in aqueous solutions. mdpi.com At a larger scale, models can predict flocculation kinetics and the behavior of pollutants in wastewater treatment systems. researchgate.netascelibrary.org The integration of these models with real-time experimental data will allow for the predictive design of catalysts and coagulants with tailored properties.

The table below outlines the synergy between these advanced techniques:

Technique/Model Scale Information Provided Future Integration Goal
27Al NMR SpectroscopyMolecularQuantification of Al species (e.g., Al13, Al30) nih.govresearchgate.netFeed real-time speciation data into kinetic models to validate and refine reaction pathways.
In-Situ X-ray Scattering (SAXS)NanoscaleNature and structure of polymeric clusters during formation acs.orgCombine with computational fluid dynamics to model particle growth and aggregation in reactors.
Operando SpectroscopySystemReal-time monitoring of reaction intermediates and kineticsDevelop comprehensive process models that predict final product properties based on live spectral data.
Ab Initio SimulationsAtomicHydrolysis mechanisms and initial cluster formation mdpi.comProvide accurate parameters for larger-scale coarse-grained and continuum models.
Flocculation ModelingMacroscalePrediction of coagulation efficiency and floc behavior researchgate.netascelibrary.orgOptimize coagulant dosage and performance based on molecular-level structure-function insights.

Exploration of Underutilized Reaction Pathways and Synthetic Routes

While traditional synthesis methods for this compound are well-established, researchers are actively exploring novel and underutilized pathways to create materials with enhanced properties and greater efficiency.

Hydrothermal Synthesis: This method involves the hydrolysis of aluminum salts like aluminum chloride hexahydrate under elevated temperature and pressure. icsoba.org Hydrothermal routes offer a single-stage process with low energy consumption and the ability to control the size, morphology, and structure of the resulting aluminum oxyhydroxides, such as boehmite and bayerite. icsoba.org

Membrane and Electrochemical Reactors: Novel reactor designs are being employed to control the synthesis process with greater precision. A membrane reactor, for example, can be used to slowly introduce a base like NaOH into an AlCl₃ solution through micropores, creating nanoscale reaction zones that favor the formation of the highly effective Al13 species while minimizing precipitation. nih.gov Similarly, electrochemical reactors using specific anodes (e.g., Ti/RuO2–TiO2) can produce polyaluminum chloride with a high content of Al13 and active chlorine, offering combined coagulation and disinfection capabilities. researchgate.net

Mechanochemical Synthesis: Mechanical grinding or ball milling is being investigated as a solvent-free method to induce chemical reactions. Research has shown that grinding polymeric aluminum chloride with silica (B1680970) gel can create a new composite catalyst in situ, with an Al-O-Si active center that demonstrates high stability and catalytic performance for organic synthesis. acs.org

The table below summarizes key findings from research into these novel synthetic routes:

Synthetic Route Precursors Key Innovation Reported Outcome/Advantage
Hydrothermal HydrolysisAluminum chloride hexahydrate, UreaUse of hydrothermal conditions to control hydrolysisHigh yield of highly dispersed γ-AlOOH (boehmite) or bayerite. icsoba.org
Membrane ReactorAluminum chloride, Sodium hydroxide (B78521)Controlled nano-scale mixing via membrane permeationSynthesis of PAC with up to 80% Al13 content, showing superior flocculation. nih.gov
Electrochemical SynthesisPolyaluminum chloride electrolyteUse of specific anodes to drive polymerization and chlorine evolutionHigh concentration of Al13 (>70%) and active chlorine (4000 mg/L). researchgate.net
Mechanochemical GrindingPolymeric aluminum chloride, Silica gelIn-situ formation of a composite catalyst via mechanical forceCreation of a stable and reusable Al-O-Si active center for organic synthesis. acs.org

Development of Sustainable and Green Chemistry Approaches

A major thrust in modern chemistry is the development of processes that are environmentally benign and economically viable. For this compound, this involves utilizing waste streams as raw materials and designing products with a circular life cycle in mind.

Waste Valorization: Significant research is focused on synthesizing polyaluminum chloride from industrial and post-consumer waste. This approach not only provides a low-cost raw material but also mitigates waste disposal problems. Successful synthesis has been demonstrated using:

Waste Aluminum: Sources like aluminum dross, scrap aluminum cables, and household aluminum foil have been effectively used to produce PAC. mdpi.comulm.ac.idresearchgate.netresearchgate.net

Waste Acids and Alkalis: Spent hydrochloric acid from other industrial processes can be reacted with bauxite (B576324) to manufacture aluminum chloride, turning a waste effluent into a valuable resource. taylorfrancis.com

Industrial Effluents: Aluminum-containing waste liquor from industries like flavor and fragrance production can be recycled to prepare industrial-grade PAC. google.com

Bio-based and Recyclable Coagulants: The development of "green" coagulants is another key area. This includes combining PAC with natural polymers like chitosan (B1678972) to enhance performance and biodegradability. razi.ac.ir Furthermore, innovative processes like the "ReAl process" are being developed to recover aluminum ions from the chemical sludge produced during wastewater treatment, allowing the coagulant to be recycled and significantly reducing sludge volume. diva-portal.org

Life Cycle Assessment (LCA): To holistically evaluate the environmental impact of these compounds, Life Cycle Assessments are becoming crucial. incopa.org LCAs analyze the "cradle-to-gate" environmental footprint, considering factors like raw material extraction, energy consumption, and transportation. Such analyses have shown that using recycled materials or industrial co-products can dramatically decrease the environmental impact of coagulant production. incopa.orgresearchgate.net

Fundamental Understanding of Structure-Function Relationships in Complex Polymeric Systems

The effectiveness of polyaluminum chloride as a coagulant is not determined by its bulk chemical formula alone, but by the specific distribution and structure of its various polymeric aluminum species. A deeper fundamental understanding of these structure-function relationships is essential for designing next-generation materials.

The Role of Basicity: Basicity, defined as the molar ratio of hydroxyl groups to aluminum ions ([OH]/[Al]), is a critical parameter that dictates the degree of polymerization and the performance of PAC. yuncangchemical.comchinafluoropolymer.com Higher basicity generally leads to a higher degree of polymerization, forming larger and more stable flocs, which improves sedimentation. jianhengchem.comywputai.com The optimal basicity, however, depends on the specific application, such as the turbidity and temperature of the water being treated. chinafluoropolymer.comywputai.com

Speciation and the Keggin Ion: The primary building block of many high-efficiency PAC products is the Keggin-type polyoxoaluminum cation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as the Al13 species. mdpi.com This and other large polymeric species like Al30 are significantly more effective at charge neutralization and bridging between suspended particles than simple monomeric aluminum ions. researchgate.net The mode of preparation—including mixing intensity, base injection rate, and aging—dramatically affects the distribution of these aluminum species. researchgate.net

Advanced Analytical Correlation: Future research will focus on correlating detailed speciation data, obtained from techniques like 27Al NMR , with performance metrics in real-world applications. nih.gov By understanding precisely how the percentage of Al13 or other polymers relates to turbidity removal, sludge production, and pH stability, manufacturers can tailor synthesis processes to produce PAC with optimized performance for specific water treatment challenges. yuncangchemical.comjianhengchem.com

The table below illustrates the relationship between key structural properties and their functional impact:

Structural Property Definition Impact on Function Analytical Tool
Basicity Molar ratio of [OH⁻] to [Al³⁺]Determines the degree of polymerization and charge density; higher basicity often leads to larger, more stable flocs. chinafluoropolymer.comjianhengchem.comTitration
Al Speciation Distribution of monomeric vs. polymeric Al ionsThe presence of polymeric species (e.g., Al13) significantly enhances coagulation efficiency through superior charge neutralization and bridging. mdpi.comresearchgate.net27Al NMR Spectroscopy, Ferron Colorimetry researchgate.net
Polymer Morphology Size and structure of the polymeric clustersAffects the size, density, and settling rate of the flocs formed during water treatment. yuncangchemical.comSmall-Angle X-ray Scattering (SAXS) acs.org

Q & A

Q. What is the chemical formula of aluminum chloride oxide, and how is it synthesized in laboratory settings?

this compound exists in multiple forms, including AlClO (CAS 13596-11-7) and basic aluminum chloride (e.g., AlCl₂(OH), CAS 12042-91-0). Laboratory synthesis often involves controlled hydrolysis of aluminum chloride (AlCl₃) or reactions between aluminum oxides and chlorinating agents. For example, anhydrous AlCl₃ can be prepared via chloridization of aluminum metal or alumina (Al₂O₃) at high temperatures, though residual chlorine must be minimized to avoid contamination .

Q. How does this compound participate in environmental applications, such as wastewater treatment?

In wastewater treatment, aluminum-based compounds like AlClO facilitate phosphorus removal via coagulation. However, aluminum’s passivation layer (Al₂O₃) can hinder reactivity. Methodologically, researchers address this by introducing metals with higher standard potentials (e.g., iron) to destabilize the oxide layer, enhancing aluminum’s corrosion and ion release for effective phosphorus binding .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound reacts violently with water, releasing toxic HCl gas. Essential protocols include:

  • Using enclosed systems for reactions involving moisture .
  • Employing local exhaust ventilation to control airborne particulates .
  • Storing separately from incompatible substances (e.g., strong bases, organic compounds) .

Advanced Research Questions

Q. How can passivation layers on this compound surfaces be controlled in electrocatalytic applications?

In hydrogen production via water splitting, the Al₂O₃ passivation layer on aluminum reduces reactivity. Methodological solutions include:

  • Alkaline pretreatment (e.g., NaOH/KOH) to etch the oxide layer .
  • Composite catalyst design (e.g., NiO–Al₂O�3–CoO–Fe₂O₃) to enhance surface charge transfer while mitigating passivation .

Q. What factors influence precursor selection for aluminum oxide deposition in atomic layer deposition (ALD)?

Chloride precursors (e.g., AlCl₃) risk device degradation due to chlorine residues, which accelerate aging. Non-chloride alternatives, such as metal-organic precursors (e.g., trimethylaluminum), reduce contamination. Researchers must balance deposition temperature (e.g., >400°C for hexagonal ZnS vs. <400°C for cubic ZnS) and growth rates (1–2.6 Å/cycle) to optimize crystallinity and device performance .

Q. How can corrosion rates of this compound be modulated in environmental remediation systems?

Corrosion control is critical to prevent excessive iron/aluminum ion leakage in wastewater systems. Strategies include:

  • Adjusting redox conditions (e.g., oxygen availability) to regulate ion release .
  • Introducing microbial consortia to degrade passivation layers or modulate ion solubility .

Q. What analytical techniques resolve contradictions in this compound’s role in concrete durability?

Red mud (rich in Al₂O₃) improves chloride resistance in concrete but reduces mechanical strength. Advanced methods include:

  • Calorimetry to assess reactivity and heat development during cement hydration .
  • Electrochemical impedance spectroscopy to quantify chloride diffusion resistance .

Methodological Considerations Table

Research FocusKey ParametersAnalytical ToolsReference
ALD Precursor Selection Temperature, precursor type, growth rateXRD (crystallinity), SEM (morphology)
Passivation Layer Control Alkaline concentration, composite catalyst designTEM (surface etching), Cyclic Voltammetry
Wastewater Ion Leakage Redox potential, microbial activityICP-MS (ion concentration), Electrochemical Corrosion Tests

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.